molecular formula C10H11BrOZn B14891631 4-Allyloxy-2-methylphenylZinc bromide

4-Allyloxy-2-methylphenylZinc bromide

Cat. No.: B14891631
M. Wt: 292.5 g/mol
InChI Key: CSNGBPFUFCJFNO-UHFFFAOYSA-M
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Description

4-Allyloxy-2-methylphenylzinc bromide, 0.25 M in THF: is an organozinc reagent commonly used in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a widely used solvent in organic chemistry. The presence of the zinc atom in the molecule makes it highly reactive and useful for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyloxy-2-methylphenylzinc bromide typically involves the reaction of 4-Allyloxy-2-methylphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Allyloxy-2-methylphenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Reagents: Common reagents used with this compound include halides, alkyl halides, and aryl halides.

    Conditions: These reactions typically require an inert atmosphere, such as nitrogen or argon, and are often carried out at low temperatures to control the reactivity.

Major Products: The major products formed from reactions involving this compound are typically substituted aromatic compounds, which can be further functionalized for various applications.

Scientific Research Applications

Chemistry: In chemistry, 4-Allyloxy-2-methylphenylzinc bromide is used as a reagent for the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the construction of various organic frameworks.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, it can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to form stable carbon-carbon bonds makes it a valuable tool in the synthesis of complex molecules required in these industries.

Mechanism of Action

The mechanism of action of 4-Allyloxy-2-methylphenylzinc bromide involves the transfer of the zinc-bound organic group to an electrophilic center. The zinc atom acts as a nucleophile, attacking the electrophilic carbon in the substrate, leading to the formation of a new carbon-carbon bond. This process is facilitated by the presence of THF, which stabilizes the organozinc reagent and enhances its reactivity.

Comparison with Similar Compounds

    4-Allyloxy-2-methylphenylmagnesium bromide: Another organometallic reagent used in similar types of reactions.

    4-Methyl-2-pyridylzinc bromide: A related organozinc compound with different substituents on the aromatic ring.

Uniqueness: 4-Allyloxy-2-methylphenylzinc bromide is unique due to its specific substituents, which can impart different reactivity and selectivity in chemical reactions compared to other organozinc reagents. Its allyloxy group can participate in additional types of reactions, providing more versatility in synthetic applications.

Properties

Molecular Formula

C10H11BrOZn

Molecular Weight

292.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-3-prop-2-enoxybenzene-6-ide

InChI

InChI=1S/C10H11O.BrH.Zn/c1-3-7-11-10-6-4-5-9(2)8-10;;/h3-4,6,8H,1,7H2,2H3;1H;/q-1;;+2/p-1

InChI Key

CSNGBPFUFCJFNO-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C=CC(=C1)OCC=C.[Zn+]Br

Origin of Product

United States

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